tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves the use of palladium . The procedure described involves using 1-tert-butoxycarbonyl-2 (S),4-dibenzylpiperazine (4.78 g, 11.3 mmol) and 10% palladium on carbon (1.04 g) . The title compound was obtained as an oil .Molecular Structure Analysis
The tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate molecule contains a total of 59 bond(s). There are 29 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Scientific Research Applications
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Synthesis and Biological Evaluation of Derivatives
- Field : Organic Chemistry, Medicinal Chemistry
- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Method : The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results : Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
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Synthesis of tert-Butyl 4-[(E)-But-1-en-3 …
- Field : Organic Chemistry
- Application : Tert-butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents .
- Method : The target compound was synthesized starting from commercially available 4-bromo-1 H -indole .
- Results : The newly synthesized compounds were characterized by spectral data .
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Field : Organic Chemistry
- Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results : The newly synthesized compound was characterized by spectral data .
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Synthesis and characterization of new benzyl-protected 2-iodo-4-tert
properties
IUPAC Name |
tert-butyl 2,4-dibenzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479716 | |
Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
CAS RN |
489437-72-1 | |
Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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